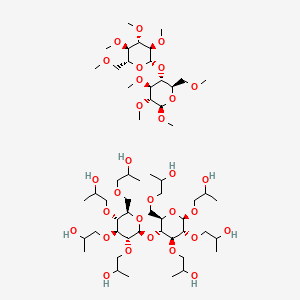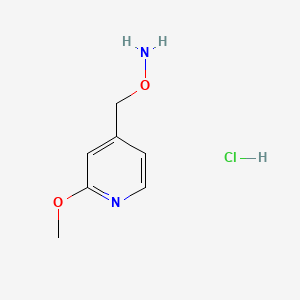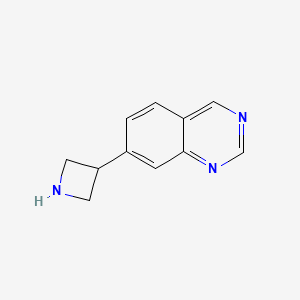
7-(3-Azetidinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Azetidinyl)quinazoline is a heterocyclic compound that features a quinazoline core structure with an azetidine ring attached at the 7th position. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The incorporation of an azetidine ring can further enhance the biological activity and pharmacokinetic properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Azetidinyl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or the cyclization of 2-aminobenzonitrile.
Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and transition-metal-catalyzed reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(3-Azetidinyl)quinazoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydride, and other bases.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
7-(3-Azetidinyl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-Azetidinyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4th position, known for its anticancer and antimicrobial properties.
Azetidinyl-quinazolinone: A hybrid compound with both azetidine and quinazolinone moieties, exhibiting enhanced biological activity.
Uniqueness
7-(3-Azetidinyl)quinazoline is unique due to the presence of the azetidine ring, which can enhance its pharmacokinetic properties and biological activity compared to other quinazoline derivatives. The combination of the quinazoline core and the azetidine ring provides a versatile scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7-(azetidin-3-yl)quinazoline |
InChI |
InChI=1S/C11H11N3/c1-2-9-4-13-7-14-11(9)3-8(1)10-5-12-6-10/h1-4,7,10,12H,5-6H2 |
InChI Key |
BIADCZQJVQYVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=NC=NC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)

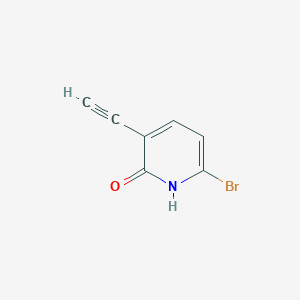


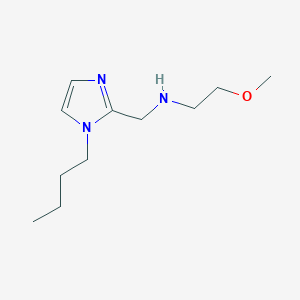
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
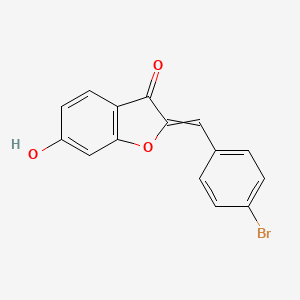
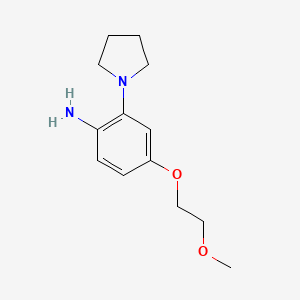
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)
